Methyl 3-methoxy-4-nitrobenzoate
Description
Significance of Nitroaromatic Compounds in Organic Chemistry and Related Fields
Nitroaromatic compounds, organic compounds containing one or more nitro functional groups (—NO2), are a cornerstone of modern organic chemistry. wikipedia.orgteachy.ai Their importance stems from their wide-ranging applications and unique chemical properties. The nitro group is strongly electron-withdrawing, a characteristic that significantly influences the reactivity of the aromatic ring. wikipedia.org This property makes nitroaromatic compounds crucial intermediates in the synthesis of a vast array of products, including dyes, polymers, pesticides, and explosives. nih.govnih.gov
In the pharmaceutical industry, nitroaromatic compounds serve as precursors for the synthesis of numerous drugs. nih.govresearchgate.net For example, the reduction of a nitro group to an amine is a fundamental transformation in the production of analgesics and anesthetics. nih.gov Beyond industrial synthesis, nitroaromatic compounds are also subjects of significant research in environmental science due to their potential toxicity and impact on ecosystems. nih.govnih.gov Their resistance to biodegradation, a consequence of the stable benzene (B151609) ring and the electron-withdrawing nitro group, presents ongoing challenges for remediation. nih.govnih.gov
The reactivity of nitroaromatic compounds is a key area of study. The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position. wikipedia.org Conversely, it facilitates nucleophilic aromatic substitution. wikipedia.org This dual reactivity allows for a high degree of control in synthetic pathways, making them versatile building blocks in the construction of complex organic molecules.
Relevance of Benzoate (B1203000) Esters as Synthetic Intermediates and Lead Compounds
Benzoate esters, esters of benzoic acid, are another class of compounds with considerable relevance in chemical research and development. They are widely utilized as synthetic intermediates, building blocks for more complex molecules. organic-chemistry.orgfrontiersin.org Their synthesis, often achieved through the esterification of benzoic acid or the reaction of an alcohol with benzoyl chloride, is a fundamental reaction in organic chemistry. organic-chemistry.org
In the realm of medicinal chemistry, benzoate ester derivatives have been investigated for a variety of biological activities. For instance, certain benzoate derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's. google.com The ability to readily modify the structure of benzoate esters allows for the systematic exploration of structure-activity relationships, a key process in the development of new therapeutic agents. google.com Furthermore, the study of their coordination chemistry with metal ions, such as lead(II), has revealed interesting structural and photoluminescent properties, expanding their potential applications in materials science. mdpi.com
Positioning of Methyl 3-methoxy-4-nitrobenzoate within the Broader Chemical Landscape
This compound is a unique molecule that combines the characteristic features of both nitroaromatic compounds and benzoate esters. nist.gov Its structure contains a benzene ring substituted with a nitro group, a methoxy (B1213986) group, and a methyl ester group. This combination of functional groups imparts a specific set of physical and chemical properties, making it a valuable compound in specialized research and synthesis.
The presence of both a strong electron-withdrawing nitro group and an electron-donating methoxy group on the same aromatic ring creates a distinct electronic environment that influences its reactivity in chemical transformations. It serves as a key intermediate in the synthesis of more complex molecules, where the nitro group can be reduced to an amine and the ester can be hydrolyzed or otherwise modified. This positions this compound as a versatile building block for creating a diverse range of chemical structures with potential applications in various fields of chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methoxy-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-5-6(9(11)15-2)3-4-7(8)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVFEPFLFHDHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301880 | |
| Record name | Methyl 3-methoxy-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5081-37-8 | |
| Record name | 5081-37-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-methoxy-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties of Methyl 3 Methoxy 4 Nitrobenzoate
| Property | Value |
| Molecular Formula | C₉H₉NO₅ nist.gov |
| Molecular Weight | 211.17 g/mol nist.govnih.gov |
| Appearance | White to yellow to green powder or crystal tcichemicals.com |
| Melting Point | 86-88 °C myskinrecipes.com |
| CAS Registry Number | 5081-37-8 nist.gov |
| IUPAC Name | methyl 3-methoxy-4-nitrobenzoate nist.govsigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
Spectroscopic Characterization and Structural Elucidation in Research
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, offering a unique molecular fingerprint.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific wavenumbers, corresponding to different functional groups. A gas-phase IR spectrum for Methyl 3-methoxy-4-nitrobenzoate is available for detailed analysis. nist.gov
The IR spectrum of this compound is characterized by the distinct absorption bands of its nitro (NO₂) and ester (-COOCH₃) functionalities. The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. The ester group is identifiable by its strong carbonyl (C=O) stretching band and C-O stretching vibrations. In a related molecule, 4-methyl-3-nitrobenzoic acid, the NO₂ group shows symmetric and asymmetric stretching vibrations. scirp.org For instance, in methyl m-nitrobenzoate, a structural isomer, a notable stretch at 2961 cm⁻¹ is attributed to the methyl group of the ester. researchgate.net
Comparing the IR spectrum of this compound with its isomers, such as methyl 4-methoxy-3-nitrobenzoate and methyl 5-methoxy-2-nitrobenzoate, can highlight the influence of substituent positions on the vibrational frequencies. The electronic environment around the functional groups changes with their position on the benzene (B151609) ring, leading to shifts in their characteristic absorption bands. For example, studies on o-, m-, and p-isomers of nitro-substituted compounds have shown that the substitution pattern affects the electronic interaction between the groups. researchgate.net In a study involving 4-nitroindazoles, the substrate methyl-3-methoxy-4-nitrobenzoate was used as a point of comparison. researchgate.net
Table 1: Comparison of Key IR Absorption Bands in Nitrobenzoate Isomers
| Functional Group | Methyl 2-nitrobenzoate (B253500) nist.gov | Methyl 3-nitrobenzoate nist.gov | Methyl 4-nitrobenzoate (B1230335) nih.gov |
| Nitro Group (NO₂) Asymmetric Stretch | ~1530 cm⁻¹ | ~1530 cm⁻¹ | ~1520 cm⁻¹ |
| Nitro Group (NO₂) Symmetric Stretch | ~1350 cm⁻¹ | ~1350 cm⁻¹ | ~1345 cm⁻¹ |
| Carbonyl Group (C=O) Stretch | ~1720 cm⁻¹ | ~1720 cm⁻¹ | ~1725 cm⁻¹ |
| C-O-C Asymmetric Stretch | ~1250 cm⁻¹ | ~1290 cm⁻¹ | ~1280 cm⁻¹ |
Note: The exact wavenumbers can vary based on the sample phase (solid, liquid, gas) and the specific instrument used.
Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would further aid in the complete assignment of its vibrational modes. For a similar compound, 4-methyl-3-nitrobenzoic acid, FT-Raman spectra have been recorded and analyzed. scirp.org The use of in-line Raman spectroscopy can also be employed to monitor reaction progression in real-time during its synthesis.
Infrared (IR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. It is based on the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.
For this compound, the ¹H NMR spectrum shows distinct signals for the protons on the benzene ring and the protons of the methoxy (B1213986) and methyl ester groups. pitt.eduacs.org The substitution pattern on the aromatic ring leads to a specific splitting pattern for the aromatic protons.
The ¹H NMR data for this compound is as follows:
In CDCl₃ solvent: δ 7.85 (d, J = 8.3 Hz, 1H), 7.77 (d, J = 1.4 Hz, 1H), 7.70 (dd, J = 8.3, 1.6 Hz, 1H), 4.03 (s, 3H), 3.98 (s, 3H). pitt.edu
In DMSO-d₆ solvent: δ 8.01 (d, J = 8.6 Hz, 1H), 7.78 (d, J = 1.6 Hz, 1H), 7.68 (dd, J = 8.3, 1.6 Hz, 1H), 4.00 (s, 3H), 3.92 (s, 3H). acs.orgacs.org
The singlets at approximately 4.0 ppm and 3.9 ppm correspond to the protons of the methoxy and methyl ester groups, respectively. The downfield signals between 7.6 and 8.1 ppm are characteristic of the aromatic protons, with their splitting patterns (doublet and doublet of doublets) revealing their coupling relationships.
Table 2: ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ) in CDCl₃ pitt.edu | Chemical Shift (δ) in DMSO-d₆ acs.orgacs.org | Multiplicity | Coupling Constant (J) in CDCl₃ pitt.edu | Coupling Constant (J) in DMSO-d₆ acs.orgacs.org |
| Aromatic H | 7.85 | 8.01 | Doublet (d) | 8.3 Hz | 8.6 Hz |
| Aromatic H | 7.77 | 7.78 | Doublet (d) | 1.4 Hz | 1.6 Hz |
| Aromatic H | 7.70 | 7.68 | Doublet of Doublets (dd) | 8.3, 1.6 Hz | 8.3, 1.6 Hz |
| Methoxy (-OCH₃) | 4.03 | 4.00 | Singlet (s) | N/A | N/A |
| Methyl Ester (-COOCH₃) | 3.98 | 3.92 | Singlet (s) | N/A | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the carbon framework of a molecule. In the ¹³C NMR spectrum of a related compound, methyl 3-nitrobenzoate, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different carbon environments are observed. The aromatic carbons typically resonate in the range of 120 to 150 ppm. brainly.com Specifically, for methyl 3-nitrobenzoate, the six aromatic carbons appear as separate signals within this region, often clustering around 128-150 ppm. brainly.com The carbon atom of the methyl group in the methoxycarbonyl function is expected to produce a signal around 56 ppm, while the carbonyl carbon can be found further downfield, between 160 and 200 ppm. brainly.com
For this compound, the introduction of a methoxy group at the 3-position influences the chemical shifts of the aromatic carbons due to its electron-donating nature. A representative, though not explicitly assigned, ¹³C NMR dataset for a related methoxy-substituted nitrobenzoate shows a series of peaks that can be used for structural confirmation. rsc.org
| Functional Group | Typical Chemical Shift (ppm) |
| Aromatic Carbons | 120-150 |
| Methyl Carbon (ester) | ~52 |
| Methoxy Carbon | ~56 |
| Carbonyl Carbon | 160-200 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. nist.govnist.gov The molecular formula of this compound is C₉H₉NO₅, corresponding to a molecular weight of approximately 211.17 g/mol . nist.govnih.govenovationchem.com
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. This fragmentation provides a characteristic fingerprint for the compound. nist.gov
In the mass spectrum of the related compound, methyl 3-nitrobenzoate, common fragmentation patterns include the loss of the methoxy group (a mass loss of 31) to form an acylium ion. Another significant fragmentation involves the loss of the nitro group (a mass loss of 46). For this compound, the mass spectrum available from the NIST WebBook shows key fragmentation data. nist.gov While a detailed analysis of all fragments is complex, the molecular ion peak and characteristic losses of functional groups are key identifiers.
A common fragmentation pattern for nitroaromatic compounds is the loss of the nitro group (NO₂), and for esters, the loss of the alkoxy group from the ester functionality is also prevalent.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The exact mass of this compound has been computed to be 211.04807239 Da. nih.gov This level of precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.
X-ray Crystallography and Solid-State Structural Investigations
Crystal System and Space Group Determination
| Crystal Data for Methyl 4-nitrobenzoate | |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.109 (3) |
| b (Å) | 17.092 (6) |
| c (Å) | 7.193 (3) |
| β (°) | 116.292 (4) |
| V (ų) | 783.6 (5) |
| Z | 4 |
Intermolecular Interactions in the Crystal Lattice
Hydrogen Bonding Networks
In the crystal structures of similar nitrobenzoate derivatives, weak intermolecular hydrogen bonds play a crucial role in stabilizing the crystal lattice. For instance, in the crystal structure of methyl 4-nitrobenzoate, weak intermolecular aromatic C—H⋯O hydrogen bonds involving both the carboxyl and nitro groups are present. nih.govresearchgate.net
Given the structure of this compound, it is plausible that it also forms weak C-H···O hydrogen bonds. The aromatic protons and the methyl protons of the methoxy and ester groups can act as hydrogen bond donors, while the oxygen atoms of the nitro and carbonyl groups can act as acceptors. These interactions would contribute to the formation of a stable three-dimensional network.
Table 1: Hydrogen Bond Geometry for Methyl 4-hydroxy-3-nitrobenzoate researchgate.net
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| O(1A)–H(1A)···O(5B) | 0.82 | 1.83 | 2.646(8) | 171 |
| O(1B)–H(1B)···O(5A) | 0.82 | 1.84 | 2.650(8) | 170 |
| C(6A)–H(6A)···O(2B) | 0.93 | 2.58 | 3.428(10) | 152 |
| C(6B)–H(6B)···O(2A) | 0.93 | 2.53 | 3.391(10) | 154 |
| C(8A)–H(8AA)···O(1B) | 0.96 | 2.58 | 3.493(9) | 159 |
| C(8B)–H(8BA)···O(1A) | 0.96 | 2.59 | 3.543(9) | 171 |
This table presents data from a related compound, methyl 4-hydroxy-3-nitrobenzoate, to illustrate typical hydrogen bonding geometries in this class of molecules.
π-π Stacking Interactions
Aromatic rings, with their delocalized π-electron systems, can interact through π-π stacking forces. These interactions are a significant contributor to the stability of the crystal structures of many aromatic compounds. nih.gov The nature of these interactions can be influenced by the substituents on the aromatic ring.
The stacking can occur in various geometries, such as face-to-face or offset (parallel-displaced). In many nitro-substituted aromatic compounds, offset π-π stacking is common, which helps to minimize electrostatic repulsion between the electron-rich centers of the aromatic rings. researchgate.net It is expected that the crystal structure of this compound would also exhibit such π-π stacking interactions, contributing to the cohesion and stability of the crystal lattice.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior with high accuracy.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and predict vibrational spectra (infrared and Raman) of molecules.
For aromatic compounds similar to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G, are employed to find the lowest energy conformation. scirp.org This process, known as geometry optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to the most stable three-dimensional structure of the molecule. The presence of substituents on the benzene ring, such as the electron-withdrawing nitro group and the electron-donating methoxy group, significantly influences the ring's geometry. For example, the ipso bond angle at the carbon atom attached to an electron-withdrawing group is often found to be larger than the standard 120° of an unsubstituted benzene ring. researchgate.net
Once the geometry is optimized, the same theoretical level can be used to calculate the harmonic vibrational frequencies. These computed frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. Theoretical spectra can be generated and compared with experimental data from FTIR and FT-Raman spectroscopy. researchgate.netresearchgate.net Often, the calculated frequencies are scaled by a specific factor to correct for anharmonicity and limitations in the theoretical method, which typically improves the agreement with experimental values. researchgate.net The Potential Energy Distribution (PED) analysis is also performed to provide a detailed assignment of each vibrational mode. dntb.gov.ua
Table 1: Illustrative Data from DFT Geometry Optimization This table provides an example of the types of parameters obtained from a DFT geometry optimization. Specific values for this compound would require a dedicated computational study.
| Parameter | Typical Calculated Value |
|---|---|
| C-N (Nitro Group) Bond Length | ~1.48 Å |
| C=O (Ester) Bond Length | ~1.21 Å |
| O-CH3 (Methoxy) Bond Length | ~1.36 Å |
| C-C-C (Ring) Bond Angle | 118-122° |
| O-N-O (Nitro Group) Bond Angle | ~124° |
Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without using empirical parameters. These methods are crucial for obtaining a detailed understanding of a molecule's electronic properties.
Calculations such as Hartree-Fock (HF) and more advanced post-HF methods can be used, although DFT is often a good compromise between accuracy and computational cost. These studies provide critical information about the molecule's electronic orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key parameter that helps determine the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group is expected to significantly influence the energies and spatial distribution of these frontier orbitals.
Thermochemical Studies and Energetic Properties
Thermochemical studies focus on the energy of a molecule, providing data on its stability and the energy changes associated with its formation and reactions.
The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of the compound's energetic stability.
Table 2: Computed Thermochemical Data for this compound
| Property | Value | Method | Reference |
|---|---|---|---|
| Enthalpy of Formation (hf) | -403.28 kJ/mol | Joback Method | chemeo.com |
Molecular Docking and Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. jbcpm.com This modeling approach is instrumental in drug discovery and materials science for predicting binding affinity and interaction modes.
In the context of this compound, molecular docking could be used to explore its potential biological activity by simulating its interaction with various enzyme active sites or protein receptors. The process involves placing the 3D structure of the ligand into the binding site of a protein and calculating the binding free energy, often reported as a docking score in kcal/mol. jbcpm.com The interactions are then visualized to identify key binding features, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For example, nitroaromatic compounds are often investigated for antimicrobial or anticancer properties, where the mechanism may involve interaction with specific enzymes. Docking studies could predict whether this compound could effectively bind to the active site of an enzyme like lanosterol-14 alpha-demethylase in fungi or other target proteins. jbcpm.com The results, including the binding energy and specific amino acid interactions, would provide a hypothesis for the molecule's mechanism of action at a molecular level, guiding experimental validation.
Table 3: Illustrative Data from a Molecular Docking Study This table shows example results that would be obtained from a molecular docking simulation. The target protein and binding energies are hypothetical.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Lanosterol 14-alpha Demethylase | -8.5 | TYR 132, HIS 377, MET 508 |
| Squalene Synthase | -7.9 | PHE 45, LEU 211, ARG 218 |
Reaction Mechanism Prediction and Transition State Analysis
Predicting the favored reaction pathway for the nitration of methyl 3-methoxybenzoate to yield this compound requires a detailed analysis of the stability of the possible intermediates and the corresponding transition states. The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the methyl ester group is a deactivating group and a meta-director, withdrawing electron density from the ring.
The interplay of these opposing effects determines the position of the incoming nitro group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these mechanisms. Such studies typically involve calculating the energies of the starting materials, the various possible sigma-complex (Wheland) intermediates, and the transition states connecting them.
Key aspects of the theoretical investigation would include:
Analysis of Reactant Properties: Calculation of the electron density distribution in the methyl 3-methoxybenzoate molecule to identify the most nucleophilic positions. The carbon atoms ortho and para to the activating methoxy group are expected to have higher electron densities.
Intermediate Stability: Modeling the different possible carbocation intermediates that can be formed upon the attack of the nitronium ion at the various available positions on the benzene ring. The relative energies of these intermediates provide a strong indication of the preferred reaction pathway. The most stable intermediate will correspond to the major product.
Transition State Characterization: Locating and characterizing the transition state structures for each possible nitration pathway. The transition state with the lowest activation energy will represent the kinetically favored route. These calculations would involve frequency analysis to confirm that the identified structure is a true transition state with a single imaginary frequency corresponding to the reaction coordinate.
While specific data tables for the reaction mechanism of this compound are not available, a hypothetical table based on general principles of electrophilic aromatic substitution and computational studies of similar systems might look as follows. This table illustrates the kind of data that would be generated from a detailed computational study.
Hypothetical Relative Energies of Intermediates and Transition States for the Nitration of Methyl 3-methoxybenzoate
| Position of Nitration | Relative Energy of Intermediate (kcal/mol) | Relative Activation Energy (kcal/mol) |
| C2 (ortho to -OCH₃) | +2.5 | +18.5 |
| C4 (para to -OCH₃) | 0.0 | +15.0 |
| C5 (ortho to -COOCH₃) | +8.0 | +25.0 |
| C6 (ortho to -OCH₃) | +3.0 | +19.0 |
Note: These are hypothetical values for illustrative purposes and are not derived from actual experimental or computational data for this specific reaction.
The hypothetical data in the table suggests that the formation of the intermediate leading to This compound (nitration at the C4 position) is both thermodynamically and kinetically favored. This is because the positive charge in the sigma-complex can be effectively delocalized by the strong electron-donating methoxy group at the para position, leading to a more stable intermediate and a lower activation barrier.
Research Applications
Established Synthetic Routes to this compound
The synthesis of this compound can be achieved through several well-documented pathways. These traditional methods often serve as the foundation for more advanced synthetic strategies.
Esterification of 3-Methoxy-4-nitrobenzoic Acid
A primary and straightforward method for synthesizing this compound is through the Fischer esterification of 3-methoxy-4-nitrobenzoic acid. chemguide.co.uktruman.edu This acid-catalyzed reaction involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrogen chloride. chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is often used, or the water formed during the reaction is removed. organic-chemistry.org
The general mechanism, known as Fischer-Speier esterification, begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.comorganic-chemistry.org While effective, this method's success is contingent on the availability of the starting 3-methoxy-4-nitrobenzoic acid.
| Reactant | Reagent | Catalyst | Product |
|---|---|---|---|
| 3-Methoxy-4-nitrobenzoic acid | Methanol | Concentrated Sulfuric Acid | This compound |
Nitration of Methyl 3-methoxybenzoate Analogues
Another common approach is the electrophilic aromatic substitution, specifically the nitration of a suitable precursor like methyl 3-methoxybenzoate. rsc.orgyoutube.com In this reaction, the benzene (B151609) ring of the methyl 3-methoxybenzoate is treated with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. jove.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). youtube.comjove.com
The methoxy (B1213986) group (-OCH3) is an activating, ortho-, para-directing group, while the methyl ester group (-COOCH3) is a deactivating, meta-directing group. The directing effects of these substituents on the aromatic ring determine the position of the incoming nitro group. The nitration of methyl 3-methoxybenzoate would be expected to yield a mixture of isomers, and achieving high regioselectivity for the desired this compound can be challenging. The conditions, particularly temperature, must be carefully controlled to prevent multiple nitrations and to favor the desired isomer. youtube.comtruman.edu
Multi-step Syntheses Involving Precursor Functionalization
More complex, multi-step synthetic sequences are often employed to achieve higher yields and purity of this compound. truman.eduscribd.comtruman.edu These routes involve the strategic functionalization of a simpler starting material. For instance, a synthesis could commence with the nitration of a precursor, followed by other transformations.
One such pathway could start from methyl 3-hydroxy-4-methoxybenzoate. mdpi.com This starting material can undergo nitration, followed by methylation of the hydroxyl group to yield the target compound. The order of these steps is crucial to control the regioselectivity of the nitration reaction.
Advanced Synthetic Strategies and Optimization
To overcome the limitations of traditional methods, such as low regioselectivity and harsh reaction conditions, advanced synthetic strategies have been developed.
Regioselective Nitration Techniques
Achieving regioselectivity in the nitration of aromatic compounds is a significant area of research. researchgate.netrsc.org Various techniques have been explored to control the position of nitration on the aromatic ring. The use of solid acid catalysts, such as zeolites, can influence the regioselectivity of nitration by providing a constrained environment within their pores. google.comias.ac.in This "shape-selectivity" can favor the formation of one isomer over others.
Another approach involves the use of alternative nitrating agents. For example, nitration can be carried out using nitric acid in the presence of an acid anhydride (B1165640), which can lead to different regioselectivity compared to the standard nitric acid/sulfuric acid mixture. google.com Furthermore, ultrasonically assisted nitration in the presence of certain metal salts has been shown to afford good yields with high regioselectivity. scirp.org
| Technique | Key Feature | Potential Advantage |
|---|---|---|
| Zeolite Catalysis | Shape-selective environment | Improved regioselectivity |
| Nitric Acid/Acid Anhydride | Alternative nitrating agent | Different isomer distribution |
| Ultrasonically Assisted Nitration | Use of ultrasound and metal salts | High yields and regioselectivity |
Catalytic Approaches in Esterification and Nitration
The development of novel catalysts is a key focus in optimizing both esterification and nitration reactions. In esterification, while strong mineral acids are effective, they can be corrosive and difficult to separate from the reaction mixture. masterorganicchemistry.com This has led to the investigation of solid acid catalysts like zeolites and polyaniline salts, which can be easily recovered and reused, making the process more environmentally friendly. nih.govrsc.org
In the realm of nitration, catalytic methods aim to replace the stoichiometric use of strong acids. rushim.ru Zeolites have been shown to be effective catalysts for the nitration of various aromatic compounds, often with improved selectivity. ias.ac.in Enzyme-catalyzed nitration, using enzymes like horseradish peroxidase, represents a green chemistry approach, operating under mild conditions. nih.gov Other catalytic systems, such as those involving cobalt nitrate (B79036) hexahydrate, have also been developed for the site-selective nitration of specific aromatic systems. sci-hub.se These catalytic approaches offer the potential for more efficient, selective, and sustainable syntheses of this compound.
Green Chemistry Principles in Synthesis
The industrial synthesis of nitroaromatic compounds traditionally involves methods that generate significant waste and have low atom economy. However, modern synthetic chemistry emphasizes the incorporation of green chemistry principles to mitigate environmental impact. These principles are applicable to the synthesis of this compound, focusing on minimizing waste and maximizing the efficiency of material use.
Reduction of Waste Acid Generation
A primary goal in the green synthesis of nitroaromatic compounds is the reduction of waste acid. Traditional nitration reactions often employ a mixture of concentrated nitric acid and sulfuric acid, the latter acting as a catalyst and dehydrating agent. orgsyn.orgsavemyexams.comyoutube.com This process generates large volumes of spent sulfuric acid, which requires costly and energy-intensive recycling or disposal. rsc.org
To address this, alternative methods that avoid the use of sulfuric acid have been developed for related compounds. One such strategy involves using a mixture of nitric acid and acetic anhydride. researchgate.netgoogle.com This approach has been shown to improve reaction selectivity and yield while significantly reducing environmental pollution by avoiding the production of large amounts of acidic wastewater. google.com For instance, the nitration of methyl 3-methylbenzoate (B1238549) using a nitric acid/acetic anhydride system demonstrates a cleaner industrial synthesis pathway. researchgate.netgoogle.com Another approach that has been developed for the synthesis of 3-methyl-4-nitrobenzoic acid involves using diluted nitric acid as the oxidant, which can be recycled, thereby improving the cleanliness of the industrial process and reducing pollution. google.com
Improved Atom Economy
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org The traditional nitration of an aromatic ring, such as in the synthesis of methyl m-nitrobenzoate, has the following general equation:
C₆H₅COOCH₃ + HNO₃ → C₆H₄(NO₂)COOCH₃ + H₂O savemyexams.com
Chemical Reactivity and Transformation Studies of this compound
The chemical reactivity of this compound is dominated by the presence of the nitro group, which is susceptible to reduction under various conditions. These transformations are fundamental in organic synthesis, as they convert an electron-withdrawing, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com
Reduction Reactions of the Nitro Group
The reduction of the nitro group is one of the most significant transformations for aryl nitro compounds. wikipedia.org This reaction can be achieved using a wide array of reagents and methods, leading to the formation of various nitrogen-containing functional groups, most commonly amines. wikipedia.org
The reduction of the nitro group in this compound yields the corresponding amine, Methyl 3-amino-4-methoxybenzoate. This transformation is a common and crucial step in the synthesis of more complex molecules, including pharmaceuticals. nih.gov For example, in a novel synthesis of the drug Gefitinib, an intermediate, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, was reduced using powdered iron in acetic acid to produce the corresponding amine derivative in a 77% yield. mdpi.com The reduction of aromatic nitro compounds to anilines is a widely practiced industrial process. wikipedia.org Bimetallic CuₓNiᵧ nanoparticles have also been shown to be effective catalysts for the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline, achieving high selectivity and conversion rates. rsc.org
Catalytic hydrogenation is a primary method for the reduction of nitro groups due to its efficiency and often cleaner reaction profiles compared to metal/acid reductions. masterorganicchemistry.com Various catalysts and conditions can be employed for this purpose.
Common methods include:
Palladium on Carbon (Pd/C) : Catalytic hydrogenation with H₂ over Pd/C is a frequently used and effective method for reducing both aromatic and aliphatic nitro groups to amines. sciencemadness.orgcommonorganicchemistry.com
Raney Nickel : This catalyst is also highly effective and is often preferred when there is a risk of dehalogenation on the substrate. wikipedia.orgcommonorganicchemistry.com However, in the synthesis of a Gefitinib intermediate, catalytic hydrogenation using Raney Nickel or 5% Pd/C resulted in incomplete conversions even after extended reaction times. mdpi.com
Metal Powders in Acid : The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as acetic acid or hydrochloric acid is a classic and reliable method for converting a nitro group to an amine. masterorganicchemistry.comcommonorganicchemistry.com
Bimetallic Nanoparticles : Recent research has shown that bimetallic nanoparticles, such as a copper-nickel alloy, can exhibit higher catalytic activity for the hydrogenation of nitroarenes compared to their monometallic counterparts. rsc.org For the hydrogenation of 3-nitro-4-methoxy-acetylaniline, a bimetallic Cu₀.₇Ni₀.₃ catalyst demonstrated 95.7% conversion and 99.4% selectivity for the corresponding amine at 140 °C. rsc.org
The table below summarizes various catalytic methods used for the reduction of nitroaromatic compounds.
| Catalyst/Reagent | Reaction Conditions | Substrate Example | Product | Yield/Conversion | Reference |
| Powdered Iron (Fe) | Acetic Acid | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | 77% | mdpi.com |
| Raney Nickel | H₂ | 3-nitro-4-methoxy-acetylaniline | 3-amino-4-methoxy-acetylaniline | - | rsc.org |
| Palladium on Carbon (Pd/C) | H₂ / Methanol | Methyl m-nitrobenzoate | Methyl m-aminobenzoate | - | sciencemadness.org |
| Bimetallic Cu₀.₇Ni₀.₃ | H₂ / 140 °C | 3-nitro-4-methoxy-acetylaniline | 3-amino-4-methoxy-acetylaniline | 95.7% Conversion | rsc.org |
Hydrolysis of the Ester Group
The ester functionality in this compound is susceptible to hydrolysis, a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation is a common pathway for the derivatization of this compound.
Conditions and Kinetics of Hydrolysis
The hydrolysis of methyl esters of substituted benzoic acids is a well-studied process that can proceed under acidic, basic, or neutral conditions. The rate of this reaction is significantly influenced by the pH of the solution and the nature and position of substituents on the aromatic ring.
Under basic conditions, the hydrolysis is typically a second-order reaction, first order in both the ester and the hydroxide (B78521) ion. The rate of alkaline hydrolysis is dependent on the electrophilicity of the carbonyl carbon, which is influenced by the electronic effects of the ring substituents. Electron-withdrawing groups, such as the nitro group (NO₂), increase the rate of hydrolysis by making the carbonyl carbon more susceptible to nucleophilic attack by the hydroxide ion. Conversely, electron-donating groups, like the methoxy group (OCH₃), tend to decrease the reaction rate. In this compound, the powerful electron-withdrawing effect of the nitro group in the para position to the methoxy group dominates, leading to an anticipated acceleration of the hydrolysis rate compared to unsubstituted methyl benzoate (B1203000). Studies on related compounds show that a 4-nitro group can reduce the half-life of methyl benzoate hydrolysis from 1.8 years to 0.1 years at pH 8 and 10°C, while a 4-methoxy group increases it to 4.8 years. oieau.fr
The reaction is typically carried out by heating the ester in an aqueous solution containing a strong base, such as sodium hydroxide. orgsyn.org The completion of the saponification, or base-catalyzed hydrolysis, is often indicated by the complete dissolution of the ester in the aqueous medium. orgsyn.org While prolonged boiling can sometimes lead to the formation of colored byproducts, the reaction for similar nitro-substituted esters is generally rapid, often completing within 5-10 minutes at boiling temperatures. orgsyn.org
Formation of 3-Methoxy-4-nitrobenzoic Acid
The direct product of the complete hydrolysis of this compound is 3-methoxy-4-nitrobenzoic acid. The reaction involves the cleavage of the ester linkage, releasing methanol as a byproduct.
The typical procedure involves saponification with a base like sodium hydroxide, which initially forms the sodium salt of the carboxylic acid (sodium 3-methoxy-4-nitrobenzoate). orgsyn.org Subsequent acidification of the reaction mixture with a strong mineral acid, such as hydrochloric acid, protonates the carboxylate salt, causing the free 3-methoxy-4-nitrobenzoic acid to precipitate from the solution. orgsyn.org It is often crucial to add the solution of the sodium salt to the acid rather than the reverse to prevent the formation of less soluble acid salts that can contaminate the final product. orgsyn.org This method is a high-yield route for producing the corresponding carboxylic acid from its methyl ester. orgsyn.org
Nucleophilic Aromatic Substitution Reactions
The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. In SNAr reactions, a nucleophile attacks the ring, leading to the displacement of a leaving group. libretexts.org For these reactions to occur efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgyoutube.comnih.gov
In the structure of this compound, the nitro group is located para to the methoxy group. This positioning makes the methoxy group a potential leaving group for displacement by a strong nucleophile. The nitro group effectively stabilizes the intermediate carbanion formed when the nucleophile attacks the carbon atom bearing the methoxy group. libretexts.org While the methoxy group is not a premier leaving group, under forceful conditions or with highly reactive nucleophiles, its substitution is feasible. This pathway allows for the introduction of a variety of other functional groups onto the aromatic ring in place of the methoxy group.
Other Derivatization Pathways
Beyond hydrolysis and nucleophilic aromatic substitution, this compound can be modified through various other reactions, primarily involving the interconversion of its existing functional groups.
Functional Group Interconversions
Functional group interconversions (FGI) are key strategies for elaborating the structure of this compound. The most common transformations target the nitro group and the ester moiety.
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (NH₂). This transformation is a critical step in the synthesis of many more complex molecules. mdpi.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using reducing metals in acidic media, such as powdered iron in acetic acid. mdpi.comsciencesnail.com This reaction converts this compound into methyl 4-amino-3-methoxybenzoate, a valuable synthetic intermediate.
Ester Modification: The methyl ester group can be converted into other functionalities. For example, treatment with ammonia (B1221849) (ammonolysis) can convert the ester into a primary amide (CONH₂). sciencesnail.com This reaction typically involves heating the ester with aqueous or alcoholic ammonia. Similarly, reaction with primary or secondary amines can yield the corresponding N-substituted amides. These transformations broaden the synthetic utility of the parent molecule by introducing new reactive sites. vanderbilt.edu
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Role as a Building Block in Complex Molecule Synthesis
Methyl 3-methoxy-4-nitrobenzoate is a valuable precursor in multi-step synthetic pathways. acs.orgnih.gov Its structure allows for a variety of chemical reactions, making it an important intermediate for creating novel compounds. For instance, it is used in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are themselves important building blocks for developing new bioactive compounds. acs.orgnih.gov The compound also serves as an intermediate in the production of certain agrochemicals and polymers.
The key to its utility is the nitro group, which can be readily reduced to an amine. This transformation is a critical step in many synthetic routes, as it introduces a new reactive site for further molecular elaboration. acs.orggoogle.com
Synthesis of Pharmaceuticals and Bioactive Molecules
The structural framework of this compound is found within various biologically active molecules, and it serves as a starting point for their synthesis. It is particularly noted for its role in preparing compounds for medicinal chemistry research, including potential antibacterial, antifungal, and anticancer agents. acs.orgnih.gov
While some isomers of this compound are well-documented starting materials in common synthetic routes to the anticancer drug Gefitinib, the direct use of this compound itself is less prominently reported. The synthesis of quinazoline-based drugs like Gefitinib relies on precursors with specific substitution patterns. However, the functional groups present on this compound are fundamental to the core structure of such inhibitors, making it a plausible, albeit less common, intermediate in analogous synthetic strategies. lookchem.com
This compound is a documented intermediate in the synthesis of novel benzimidazole (B57391) derivatives with potential antitumor activity. google.com The synthetic process leverages the nitro group, which is reduced to an amine to facilitate the construction of the benzimidazole ring system. google.com This conversion is a pivotal step, transforming the initial building block into a scaffold suitable for developing new therapeutic agents. acs.orggoogle.com The resulting compounds have been investigated for their utility as anticancer agents against various cancer types, including leukemia, breast cancer, and lung cancer. google.com
A key transformation in this process is the reduction of this compound to Methyl 4-amino-3-methoxybenzoate.
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | H₂, 5% Pd/C, Methanol (B129727)/Tetrahydrofuran | Methyl 4-amino-3-methoxybenzoate | 54% | google.com |
The synthesis of quinazoline-based structures, which are crucial in many kinase inhibitors, often begins with an ortho-amino-benzoic acid derivative. This compound serves as a direct precursor to such a molecule. acs.orggoogle.com Through the reduction of its nitro group, the compound is converted to Methyl 4-amino-3-methoxybenzoate. acs.orggoogle.com This resulting ortho-amino ester is the essential building block required for cyclization reactions that form the core quinazoline (B50416) ring, demonstrating the role of this compound as a valuable starting material in the synthesis of this important class of inhibitors.
There are no widely reported synthetic routes that utilize this compound for the production of the antihypertensive drug Telmisartan. The established synthesis of Telmisartan typically starts from different precursors, such as 3-methyl-4-nitrobenzoic acid, which possess a different substitution pattern on the aromatic ring.
This compound is a precursor in a multi-step synthesis of trifluoromethyl-substituted hydantoins. lookchem.com The process involves the reduction of the methyl ester to the corresponding alcohol, yielding 3-methoxy-4-nitrobenzyl alcohol. This alcohol derivative then serves as a key intermediate in the subsequent steps to construct the hydantoin (B18101) ring structure, which is a scaffold found in various pharmaceutically active compounds. lookchem.com
Development of Agrochemicals
While direct research on this compound in agrochemical development is not extensively documented, its structural motifs are found in compounds with pesticidal activity. For instance, the related isomer, methyl 3-methyl-2-nitrobenzoate, is a known raw material in the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a compound utilized in the pesticide market. This suggests that the nitroaromatic scaffold of this compound could be a valuable starting point for the development of new agrochemicals. The presence of the nitro and methoxy (B1213986) groups can influence the molecule's interaction with biological targets, a key aspect in the design of effective pesticides.
Precursor for Dyes
The chemical structure of this compound is closely related to key intermediates in the synthesis of organic pigments. Specifically, the corresponding carboxylic acid, 3-nitro-4-methoxybenzoic acid, is a crucial intermediate for red organic pigments. google.com This acid can undergo an acyl chloride reaction followed by condensation with aniline (B41778) and a final reduction to produce important red pigment intermediates like 3-amino-4-methoxy benzanilide (B160483) (Fast Red KD base). google.com This precursor is then used to synthesize a range of C.I. Pigment Red dyes, including Red 31, 146, 176, and 184. google.com Given the straightforward hydrolysis of the methyl ester to the carboxylic acid, this compound serves as a direct and valuable precursor in the dye manufacturing industry.
Exploration in Materials Science Research
The field of materials science is constantly seeking new organic molecules with unique properties. The nitroaromatic structure of compounds like this compound offers potential for the development of novel materials with specific optical or electronic characteristics.
Development of Optical Materials
Substituted nitroaromatic compounds are of significant interest in the development of optical materials due to their potential for high optical nonlinearity and other desirable properties.
Research into terahertz (THz) technology has identified certain organic crystals as promising components for devices like linear polarizers. While direct studies on this compound are pending, research on its isomer, methyl 4-nitrobenzoate (B1230335), has shown significant promise. A terahertz linear polarizer was successfully developed using a single crystal of methyl 4-nitrobenzoate. This is attributed to the parallel arrangement of the flat molecules within the crystal, leading to high anisotropy in the absorption of terahertz waves. This structural arrangement allows for the efficient polarization of light in the terahertz frequency range. The exploration of this compound and its other isomers could lead to the development of new, cost-effective, and easily manufactured polarizers for this rapidly advancing field.
Pharmacological and Biological Activity Research
The diverse functional groups present in this compound make it a compound of interest for investigating potential pharmacological activities.
Antimicrobial Activity Studies
Based on a thorough review of available scientific literature, there is insufficient specific research data for the chemical compound This compound to provide a detailed article that adheres to the requested outline.
The search for information on this specific molecule (CAS Number: 5081-37-8) did not yield dedicated studies concerning its activity against Gram-positive and Gram-negative bacteria, specific in vitro anticancer assays, its ability to induce apoptosis via reactive oxygen species, or any enzyme inhibition studies.
While general principles regarding the mechanism of action for nitroaromatic compounds exist, applying this general information would not meet the strict requirement to focus solely on "this compound" and would involve speculation outside of published findings for this specific compound. Much of the available data relates to its isomer, Methyl 4-methoxy-3-nitrobenzoate (CAS Number: 40757-20-8), or other structurally similar nitrobenzoate derivatives, and presenting this information would be scientifically inaccurate.
Therefore, it is not possible to generate a scientifically accurate and detailed article for "this compound" that follows the provided structure without violating the core instructions of specificity and accuracy.
Investigation of Mechanism of Action
Interaction with Molecular Targets
Direct studies on the interaction of this compound with specific molecular targets are scarce. However, its derivatives have been the subject of research, revealing engagement with various biological targets. For instance, derivatives of the related compound, 3-methyl-4-nitrobenzoate, have been investigated for their potential as antifungal agents. One study on these derivatives identified the enzyme thymidylate kinase (TMPK) as a potential molecular target. researchgate.net This enzyme is crucial for DNA synthesis in fungi, and its inhibition can lead to the disruption of fungal growth.
Furthermore, the broader class of nitroaromatic compounds has been recognized for its potential to interact with various cellular components. The nitro group can undergo bioreduction in cellular environments to form reactive nitroso and hydroxylamino species, which can then interact with macromolecules such as proteins and nucleic acids. This reactivity is a key aspect of the biological activity of many nitro-containing drugs.
In the context of cancer research, structurally related compounds have shown interactions with key signaling pathways. For example, derivatives of methyl 3-(isopropylamino)-4-nitrobenzoate have been explored for their potential to interfere with epidermal growth factor (EGF)-induced signaling, which is often dysregulated in cancer cells.
A significant application of a structurally similar precursor, methyl 3-hydroxy-4-methoxy-benzoate, is in the synthesis of Gefitinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov The synthesis involves a nitration step, highlighting the importance of the nitrobenzoate framework in accessing such targeted therapies. EGFR is a critical target in oncology, and its inhibition can halt cancer cell proliferation and survival.
Table 1: Investigated Molecular Targets of this compound Derivatives and Related Compounds
| Derivative/Related Compound Class | Investigated Molecular Target | Therapeutic Area |
| 3-Methyl-4-nitrobenzoate Derivatives | Thymidylate Kinase (TMPK) | Antifungal |
| Methyl 3-(isopropylamino)-4-nitrobenzoate Derivatives | Epidermal Growth Factor (EGF) Signaling Pathway | Anticancer |
| Gefitinib (synthesized from a related precursor) | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Anticancer |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have provided valuable insights into the structural features necessary for their therapeutic effects.
In the investigation of 3-methyl-4-nitrobenzoate derivatives as antifungal agents, a preliminary SAR study revealed the importance of the alkyl side chain. researchgate.net Specifically, the study showed that variations in the length and nature of the alkyl ester group significantly influenced the antifungal activity against different Candida strains. For example, pentyl 3-methyl-4-nitrobenzoate demonstrated notable activity, suggesting that lipophilicity plays a role in the compound's ability to penetrate fungal cell membranes or interact with its target. researchgate.net
For the broader class of nitro-containing compounds, the position and nature of substituents on the aromatic ring are critical determinants of activity. The electron-withdrawing nature of the nitro group is often essential for the compound's mechanism of action, which can involve bioreduction to reactive species. The presence and position of other substituents, such as the methoxy group in this compound, can modulate the electronic properties of the molecule and its steric interactions with biological targets, thereby influencing its activity and selectivity.
The development of Gefitinib from a precursor that undergoes nitration underscores the importance of the nitro-substituted benzoic acid framework in medicinal chemistry. nih.govnih.gov The subsequent chemical modifications to build the quinazoline core and introduce the aniline side chain are guided by extensive SAR studies to achieve potent and selective inhibition of the EGFR tyrosine kinase.
Table 2: Key SAR Findings for Derivatives of Nitrobenzoates
| Compound Series | Structural Variation | Impact on Biological Activity |
| 3-Methyl-4-nitrobenzoate Esters | Alteration of the alkyl ester chain length | Significant influence on antifungal potency, with longer chains like pentyl showing increased activity against certain strains. researchgate.net |
| General Nitroaromatic Compounds | Presence and position of the nitro group | Often crucial for the mechanism of action, which may involve bioreductive activation. |
| General Nitroaromatic Compounds | Other ring substituents (e.g., methoxy group) | Modulates electronic properties, steric interactions, and overall potency and selectivity. |
Environmental Fate and Degradation Studies
Biodegradation Pathways and Mechanisms
Biodegradation, the breakdown of organic substances by microorganisms, is a primary mechanism for the removal of many synthetic chemicals from the environment. For nitroaromatic compounds like Methyl 3-methoxy-4-nitrobenzoate, the presence of the electron-withdrawing nitro group and the stability of the aromatic ring often make them resistant to rapid degradation. nih.govasm.org However, various microorganisms have evolved pathways to utilize these compounds as sources of carbon, nitrogen, and energy. nih.govcswab.org
Microorganisms employ several strategies to initiate the degradation of nitroaromatic compounds. nih.gov In aerobic environments, bacteria have demonstrated the ability to metabolize a range of industrial nitroaromatics, including nitrobenzoates. nih.gov The general approach often mirrors the oxidative pathways for other aromatic compounds, with specific enzymatic adaptations to handle the nitro group. nih.gov
Key aerobic strategies for dealing with the nitro group include:
Dioxygenase Attack: Enzymes can introduce two hydroxyl groups onto the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite. nih.gov
Monooxygenase Attack: These enzymes can add a single oxygen atom, which also facilitates the removal of the nitro group from some nitrophenols. nih.gov
Partial Reduction: The nitro group can be partially reduced to a hydroxylamine (B1172632) group, which is then enzymatically rearranged to a hydroxylated compound that can enter standard aromatic degradation pathways. nih.gov
Fungi, such as Phanerochaete chrysosporium, are also capable of degrading and even mineralizing various nitroaromatic compounds, often through fortuitous reactions. nih.gov
Under anaerobic conditions, the primary route for the transformation of nitroaromatic compounds is the reduction of the nitro group. nih.goviaea.org This process is thermodynamically favorable and can be carried out by a diverse range of anaerobic microorganisms, including sulfate-reducing bacteria, methanogens, and Clostridium species. nih.goviaea.orgmicrobiologyresearch.org
The reduction typically proceeds in a stepwise manner, involving the formation of several intermediates:
Nitroso derivative: The nitro group (NO₂) is first reduced to a nitroso group (NO).
Hydroxylamine derivative: The nitroso group is further reduced to a hydroxylamine group (NHOH).
Amine derivative: The final step is the reduction of the hydroxylamine to an amino group (NH₂). nih.gov
The resulting aromatic amine is generally less toxic than the parent nitro compound but may still be persistent. researchgate.net In some cases, these amines can be further degraded, sometimes by coupling anaerobic and aerobic processes where the amine formed under anaerobic conditions is subsequently mineralized in an aerobic environment. nih.gov For instance, studies with 4-nitrobenzoate (B1230335) have shown its conversion to 4-hydroxylaminobenzoate, which is then transformed into protocatechuate, bypassing the formation of 4-aminobenzoate (B8803810) as a free intermediate. oup.comresearchgate.net However, it's important to note that under certain anaerobic conditions, the formation of more complex and potentially toxic compounds, such as azo dimers from the coupling of reduced intermediates, has been observed for some nitroaromatics. arizona.edu
The table below summarizes the key microbial players and transformations in the anaerobic degradation of nitroaromatics.
| Microbial Group | Typical Transformation | Example Intermediates/Products | Reference |
|---|---|---|---|
| Sulfate-reducing bacteria (e.g., Desulfovibrio) | Reduction of nitro groups to amino groups. | Triaminotoluene (from Trinitrotoluene) | nih.goviaea.org |
| Clostridia | Reduction of nitro groups and potential degradation of the aromatic ring. | Aromatic amines, small aliphatic acids | nih.govnih.gov |
| Methanogenic consortia | Reduction of nitro groups to amino groups. | Amino derivatives | iaea.orgmicrobiologyresearch.org |
Hydrolytic Stability in Environmental Contexts
In addition to biodegradation, abiotic processes such as hydrolysis can contribute to the transformation of chemical compounds in the environment. For this compound, the ester linkage is susceptible to hydrolysis, which would yield 3-methoxy-4-nitrobenzoic acid and methanol (B129727). The rate of this reaction is influenced by pH and temperature.
Studies on the hydrolysis of various methyl benzoates indicate that the presence of electron-withdrawing or electron-donating groups on the aromatic ring significantly affects the rate of hydrolysis. oieau.fr Generally, electron-withdrawing groups, such as the nitro group, increase the rate of hydrolysis, while electron-donating groups, like the methoxy (B1213986) group, tend to decrease it. oieau.fr
For instance, at a pH of 8 and a temperature of 10°C, the estimated hydrolysis half-life of methyl benzoate (B1203000) is 1.8 years. The presence of a 4-nitro group reduces this half-life to 0.1 years, whereas a 4-methoxy group increases it to 4.8 years. oieau.fr Given that this compound contains both a nitro group (electron-withdrawing) and a methoxy group (electron-donating), its hydrolytic stability would depend on the net electronic effect of these substituents on the ester carbonyl group. Research on similarly substituted benzoates suggests that under high-temperature water conditions (250-300 °C), hydrolysis is a significant degradation pathway, with steric factors also playing a role in the reaction rate. psu.edu The alkaline hydrolysis of nitrate (B79036) esters is also influenced by the electronic effects of substituents, with electron-attracting groups generally increasing the hydrolysis rate. dtic.mil
Environmental Risk Assessment Methodologies
Assessing the environmental risk of chemicals like this compound involves evaluating their potential for persistence, bioaccumulation, and toxicity. Due to the large number of chemicals and the cost of experimental testing, computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used. nih.govmdpi.commdpi.com
QSAR models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties or biological activity (e.g., toxicity). nih.gov For nitroaromatic compounds, QSAR models have been developed to predict a variety of endpoints, including:
Toxicity: Predicting acute toxicity to aquatic organisms like Tetrahymena pyriformis or to rodents. nih.govnih.gov
Mutagenicity: Assessing the potential of the compound to cause DNA mutations. nih.gov
Biodegradability: Estimating the likelihood and rate of microbial degradation.
The table below provides an overview of common endpoints and methodologies used in the environmental risk assessment of nitroaromatic compounds.
| Assessment Endpoint | Methodology | Key Factors/Descriptors | Reference |
|---|---|---|---|
| Aquatic Toxicity | QSAR modeling | Hydrophobicity, electrophilicity, molecular size | nih.govnih.gov |
| Mutagenicity | QSAR modeling, Ames test | Molecular orbital energies, nitroreduction potential | nih.gov |
| Acute Oral Toxicity (Rodents) | QSAR modeling | Hydrophobicity, electrostatic interactions, van der Waals interactions | nih.gov |
| Persistence/Biodegradability | Experimental studies (aerobic/anaerobic), QSAR | Presence of electron-withdrawing groups, steric hindrance | nih.govasm.org |
Future Research Directions and Emerging Applications
Novel Synthetic Methodologies and Process Intensification
The synthesis of Methyl 3-methoxy-4-nitrobenzoate and related nitroaromatic compounds is undergoing a transformation, driven by the principles of green chemistry and process intensification. Future research is focused on developing more efficient, selective, and environmentally benign synthetic routes.
Traditional nitration methods often rely on harsh conditions, such as the use of concentrated sulfuric and nitric acids, which generate significant amounts of acidic waste. google.comorgsyn.org A promising alternative is the use of milder nitrating agents and catalysts. For instance, a patented method for a similar compound, methyl 3-methyl-2-nitrobenzoate, utilizes acetic anhydride (B1165640) as a catalyst instead of sulfuric acid. This approach not only improves reaction selectivity and yield but also enhances the "cleaning property" of the industrial synthesis by reducing waste acid and production costs. google.com
Furthermore, the field is moving towards biocatalysis, employing enzymes for the synthesis and modification of nitroaromatic compounds. Nitroreductases (NRs), for example, are flavin-dependent enzymes capable of reducing nitroaromatic compounds to their corresponding arylamines under mild, aqueous conditions. researchgate.net The discovery of novel NRs, such as BtNR from Bacillus tequilensis, opens up possibilities for the enzymatic synthesis of a wide range of amine-functionalized aromatics, which are valuable pharmaceutical building blocks. researchgate.net Research into nitration enzymes also presents a "green chemistry" approach to producing nitro compounds, potentially replacing hazardous conventional manufacturing processes. dtic.mil
Process intensification, which aims to optimize reaction processes by enhancing mass and heat transfer, is another key area of development. The use of microreactors and continuous flow chemistry offers significant advantages over traditional batch reactors, including improved safety, higher yields, and shorter reaction times.
Table 1: Comparison of Synthetic Methodologies for Nitroaromatic Compounds
| Methodology | Advantages | Disadvantages |
| Traditional Nitration | Well-established, high conversion rates. | Harsh conditions, significant acid waste, potential for side reactions. |
| Modified Nitration | Milder conditions, reduced environmental impact, improved selectivity. | May require specialized catalysts, potentially higher initial costs. |
| Biocatalysis (Enzymatic) | Environmentally friendly, high selectivity, mild reaction conditions. | Enzyme stability and cost can be limiting factors, substrate scope may be narrow. |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, higher throughput. | Higher initial equipment cost, potential for clogging with solid materials. |
Targeted Drug Discovery and Development
The structural motifs present in this compound make it a valuable scaffold for the design and synthesis of novel therapeutic agents. The nitro group, in particular, plays a crucial role in the biological activity of many pharmaceuticals. svedbergopen.comscielo.br It is a strong electron-withdrawing group that can influence a molecule's polarity, solubility, and binding affinity to biological targets. scielo.br
Nitroaromatic compounds often act as prodrugs, undergoing metabolic reduction in biological systems to form reactive intermediates that can exert therapeutic effects. svedbergopen.comscielo.brresearchgate.net This bioactivation is central to the mechanism of action of many nitroaromatic drugs, including antibacterials and antiprotozoals. scielo.brencyclopedia.pub
Derivatives of this compound are being actively investigated in cancer research. For example, Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate serves as a key intermediate in the synthesis of Gefitinib and other novel Quinazoline (B50416) Derivatives that function as epidermal growth factor receptor (EGFR) inhibitors. smolecule.com EGFR is a crucial target in cancer therapy, and its inhibition can halt tumor growth. smolecule.com Another related compound, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3), a derivative of resveratrol, has shown promise in inducing autophagic cell death in cancer cells by targeting the mTOR protein. nih.gov
Furthermore, a study on 4-methyl-3-nitrobenzoic acid, a structurally similar compound, revealed its ability to inhibit the migration of non-small cell lung cancer cells. nih.gov This suggests that derivatives of this compound could be developed as novel antimetastasis drugs. nih.gov The diverse biological activities of nitro-containing ligands, including their potential as antifungal and antibacterial agents, further underscore the promise of this compound in drug discovery. mdpi.com
Exploration of Advanced Materials and Devices
The unique electronic and optical properties conferred by the nitro group make this compound and its derivatives promising candidates for the development of advanced materials and electronic devices. The electron-withdrawing nature of the nitro group can be harnessed to create materials with specific functionalities. nih.gov
One exciting application is in the field of organic light-emitting diodes (OLEDs). OLEDs are a next-generation display and lighting technology that relies on thin films of organic molecules that emit light in response to an electric current. jmaterenvironsci.com The performance of OLEDs is highly dependent on the properties of the organic materials used, including their ability to transport electrons and holes and to emit light efficiently. jmaterenvironsci.com Organic compounds with electron-withdrawing substituents are actively being investigated for use in OLEDs. researchgate.net While direct research on this compound for OLEDs is not yet prevalent, its structural features suggest it could serve as a building block for novel emitter or charge-transport materials. For instance, pyrene-benzimidazole derivatives have been explored as novel blue emitters for OLEDs. nih.gov
A tangible example of the potential of related compounds is the development of a terahertz linear polarizer using a single crystal of methyl 4-nitrobenzoate (B1230335). researchgate.net In this application, the parallel arrangement of the flat molecules in the crystal allows for the efficient and anisotropic absorption of terahertz waves. researchgate.net This demonstrates the potential for nitrobenzoate derivatives to be utilized in specialized optical components. Future research will likely focus on synthesizing polymers and other materials derived from this compound to explore their conductive, optical, and other material properties.
In-depth Mechanistic Studies of Biological Activity
A deeper understanding of the mechanisms by which this compound and its derivatives interact with biological systems is crucial for both drug development and toxicology assessment. The biological activity of nitroaromatic compounds is intrinsically linked to the metabolic reduction of the nitro group. svedbergopen.comscielo.brresearchgate.net
In many cases, these compounds are prodrugs that are activated by nitroreductase enzymes present in microorganisms and host tissues. encyclopedia.pubmdpi.com This enzymatic reduction generates a series of reactive intermediates, including nitroso and hydroxylamine (B1172632) species, as well as nitro anion radicals. svedbergopen.comscielo.br These reactive species can induce cellular damage through various mechanisms, such as oxidative stress and covalent binding to macromolecules like DNA. svedbergopen.com This mechanism is the basis for the antimicrobial activity of many nitroaromatic drugs. encyclopedia.pub
For instance, a study on the related compound 4-methyl-3-nitrobenzoic acid demonstrated that it inhibits cancer cell migration by interfering with specific signaling pathways. nih.gov The study found that the compound impaired epithelial growth factor (EGF)-induced cofilin phosphorylation and actin polymerization, which are critical processes for cell movement. nih.gov
Future research in this area will likely involve:
Identifying specific nitroreductases responsible for the bioactivation of this compound derivatives.
Characterizing the reactive metabolites formed and their interactions with cellular targets.
Elucidating the downstream signaling pathways affected by these compounds, as demonstrated for 4-methyl-3-nitrobenzoic acid.
Investigating the toxicological profiles of these compounds to ensure their safety for potential therapeutic or industrial applications. epa.gov
Table 2: Key Mechanistic Aspects of Nitroaromatic Compounds
| Mechanistic Step | Description | Biological Consequence |
| Enzymatic Bioreduction | Reduction of the nitro group by nitroreductase enzymes. mdpi.com | Activation of the compound to its biologically active form. |
| Formation of Reactive Intermediates | Generation of nitroso, hydroxylamine, and radical species. svedbergopen.com | Can lead to oxidative stress and cellular damage. |
| Interaction with Biomolecules | Covalent binding of reactive metabolites to DNA and proteins. svedbergopen.com | Potential for therapeutic effects (e.g., antimicrobial) or toxicity (e.g., mutagenicity). |
| Modulation of Signaling Pathways | Interference with specific cellular signaling cascades. nih.gov | Inhibition of processes like cell migration and proliferation. |
Bioremediation and Environmental Engineering Applications
Nitroaromatic compounds are a significant class of environmental pollutants, often introduced into the environment through industrial activities. nih.govnih.gov Their recalcitrance to degradation and potential toxicity make them a priority for environmental remediation. nih.govcambridge.org Microbial degradation offers a cost-effective and environmentally friendly approach to cleaning up sites contaminated with these compounds. researchgate.net
Numerous microorganisms have been identified that can utilize nitroaromatic compounds as a source of carbon, nitrogen, and energy. nih.gov These microbes have evolved specific enzymatic pathways to break down these synthetic molecules. The biodegradation of nitrobenzoates, for example, can proceed through either oxidative or reductive pathways. nih.gov
In one studied pathway, Arthrobacter sp. SPG was found to degrade 2-nitrobenzoate (B253500) by first converting it to salicylate and then to catechol, which is subsequently cleaved. nih.gov This particular strain was shown to effectively degrade over 90% of the 2-nitrobenzoate in soil microcosms within 10-12 days, highlighting its potential for bioremediation. nih.gov Other bacteria, such as Burkholderia cepacia and Ralstonia paucula, have been shown to degrade 4-nitrobenzoate. oup.com
Future research in this area will focus on:
Isolating and characterizing new microbial strains with enhanced capabilities for degrading this compound and other nitroaromatic pollutants.
Elucidating the specific metabolic pathways and enzymes involved in the degradation process.
Optimizing conditions for bioremediation in various environmental settings, such as soil and water.
Genetic engineering of microorganisms to enhance their degradative capabilities and broaden their substrate range.
The ability of certain bacteria to mineralize both nitroaromatic compounds and their amino derivatives is particularly relevant for the complete remediation of contaminated sites, as aminoaromatic compounds are common co-contaminants. oup.com
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyl 3-methoxy-4-nitrobenzoate, and how can they be verified experimentally?
- This compound (CAS 5081-37-8) has a molecular formula of C₉H₉NO₅ and a molecular weight of 211.17 g/mol. Its melting point is 86–88°C, and it exhibits a boiling point of 350.7°C at 760 mmHg . Density is reported as 1.294 g/cm³, and vapor pressure is 4.3E-05 mmHg at 25°C. Verification methods include differential scanning calorimetry (DSC) for thermal properties and gas chromatography-mass spectrometry (GC-MS) for purity analysis. Safety data (e.g., S22: "Do not inhale dust") should be strictly followed .
Q. What synthetic routes are commonly employed for this compound, and what reagents are critical for regioselective nitration?
- The compound is synthesized via nitration of methyl 3-methoxybenzoate. Key reagents include concentrated sulfuric acid as a catalyst and nitric acid for introducing the nitro group. Reaction conditions (e.g., 0–5°C for 4–5 hours) are critical to avoid over-nitration and ensure regioselectivity at the 4-position . Post-reaction, quenching with ice-water and recrystallization from dichloromethane/hexane yields pure product. Monitoring via thin-layer chromatography (TLC) is recommended to track reaction progress .
Q. What analytical techniques are most effective for structural confirmation and purity assessment?
- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure: characteristic signals include a methoxy group at ~3.9 ppm and aromatic protons split by nitro and methoxy substituents. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98% as per commercial standards) . X-ray crystallography using SHELX or ORTEP-3 software can resolve crystal structures, though crystallization may require slow evaporation from ethanol due to moderate solubility .
Advanced Research Questions
Q. How does the nitro group influence the electronic properties of this compound in electrophilic substitution reactions?
- The nitro group is a strong electron-withdrawing meta-director, which deactivates the aromatic ring and directs subsequent substitutions to the 5-position (para to the methoxy group). This electronic effect is critical in designing derivatives for drug intermediates, such as 5-HT₄ receptor ligands, where functionalization at specific positions modulates bioactivity . Computational studies (e.g., density functional theory) can predict reactive sites by analyzing frontier molecular orbitals.
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Challenges include exothermic nitration (risk of thermal runaway) and byproduct formation (e.g., dinitro derivatives). Mitigation strategies:
- Use controlled addition of nitric acid under cryogenic conditions.
- Employ inline Fourier-transform infrared (FTIR) spectroscopy to monitor nitro group incorporation.
- Optimize recrystallization solvents (e.g., ethyl acetate/hexane) to improve yield and purity .
Q. How is this compound utilized in the development of positron emission tomography (PET) imaging probes?
- The compound serves as a precursor for radiolabeled ligands. For example, in 5-HT₄ receptor probes, the nitro group is reduced to an amine, which is then functionalized with fluorine-18 isotopes. Key steps include palladium-catalyzed coupling (e.g., using Pd(PPh₃)₄) and purification via semi-preparative HPLC to achieve radiochemical purity >95% .
Q. What crystallographic software tools are recommended for resolving structural ambiguities in derivatives of this compound?
- SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) are industry standards. For twinned crystals or high-resolution macromolecular data, SHELXPRO provides robust refinement protocols. Data collection at synchrotron sources improves resolution for challenging crystals .
Methodological Tables
Table 1: Key Synthetic Parameters for this compound
| Parameter | Condition/Reagent | Purpose |
|---|---|---|
| Nitration Temperature | 0–5°C | Prevents over-nitration |
| Catalyst | H₂SO₄ (concentrated) | Enhances electrophilic nitration |
| Reaction Time | 4–5 hours | Ensures complete conversion |
| Quenching Agent | Ice-water | Neutralizes excess acid |
| Recrystallization Solvent | CH₂Cl₂/Hexane | Purifies product |
Table 2: Analytical Data for Structural Confirmation
| Technique | Key Observations |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.90 (s, 3H, OCH₃), δ 8.20 (d, 1H, Ar-H) |
| ¹³C NMR | δ 167.5 (C=O), δ 152.1 (C-NO₂) |
| HPLC Retention Time | 12.3 min (C18 column, 70:30 MeOH:H₂O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
